Higher Lipophilicity Enhances Organic-Phase Partitioning
N,N-Diethyl-4-nitrosoaniline exhibits a computed logP of 2.93, whereas the closest structural analog, N,N-dimethyl-4-nitrosoaniline (CAS 138-89-6), has a logP of 2.02–2.15 across multiple sources . The difference of 0.78–0.91 log units corresponds to approximately 6–8× greater octanol-water partition coefficient, directly translating to enhanced extraction efficiency into organic solvents and longer reversed-phase HPLC retention . This difference is rooted in the additional methylene groups on the N-alkyl substituents, which increase the hydrophobic surface area without altering the chromophoric nitrosoaniline core.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.93 (computed) |
| Comparator Or Baseline | N,N-Dimethyl-4-nitrosoaniline: LogP = 2.02–2.15 |
| Quantified Difference | ΔLogP = 0.78–0.91 (≈6–8× greater lipophilicity) |
| Conditions | Computed partition coefficients (XLogP3/AlogPs); ambient temperature |
Why This Matters
For procurement decisions, the higher logP of the diethyl analog means more efficient liquid-liquid extraction, better compatibility with non-polar reaction media, and distinct HPLC retention for analytical method selectivity.
